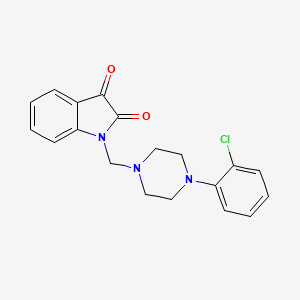

1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

1-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c20-15-6-2-4-8-17(15)22-11-9-21(10-12-22)13-23-16-7-3-1-5-14(16)18(24)19(23)25/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMYQMHFMHHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione typically involves multiple steps, starting with the formation of the piperazine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The indoline-2,3-dione moiety can be oxidized to form different derivatives.

Reduction: Reduction reactions can be performed on the piperazine ring or other functional groups.

Substitution: Substitution reactions can occur at the chlorophenyl group or the piperazine ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

Reduction reactions can involve hydrogen gas and a suitable catalyst.

Substitution reactions may use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its interactions with biological targets and pathways.

Medicine: Exploring its potential as a therapeutic agent for various diseases.

Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione can be contextualized against analogous indoline-2,3-dione derivatives:

Structural and Functional Analogues

Key Structural Determinants of Activity

Substituent Effects: 2-Fluorobenzyl (IIId): Exhibits superior AChE inhibition due to fluorine’s electronegativity and optimal steric fit in the enzyme’s active site .

Linker Flexibility :

- Acetyl spacer (IIId): Maintains conformational rigidity, aligning the piperazine and indoline-dione moieties for dual binding to AChE’s catalytic and peripheral sites .

- Methylene linker (Target): Shorter and less flexible, possibly limiting interactions with mid-gorge regions of AChE .

Core Modifications :

- Isoindoline-1,3-dione (166): Reduced activity highlights the importance of the indoline-2,3-dione scaffold for AChE inhibition .

Pharmacological Profile Comparison

- AChE Inhibition : Fluorinated analogs (e.g., IIId) outperform chlorinated derivatives, as seen in Ellman’s assay results .

- Selectivity : Piperazine-thiazolyl urea derivatives () exhibit divergent activity (e.g., kinase inhibition), underscoring the indoline-dione core’s specificity for AChE .

- Synthetic Accessibility : Target compound’s methylene linker simplifies synthesis compared to but-2-ynyl-linked analogs (), though may compromise potency .

Biological Activity

1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione, also known as a derivative of indoline and piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its effects on different biological targets, including cancer cells and neurotransmitter receptors.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes an indoline core with a piperazine moiety that is substituted with a chlorophenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione. The compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting cell proliferation in human breast cancer cells, with an IC50 value reported at approximately 18 µM .

Table 1: Anticancer Activity of 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 18 | Induces apoptosis and cell cycle arrest |

| Hela (Cervical) | Not specified | Potential inhibition of Topoisomerase II |

| MGC-803 (Gastric) | Not specified | Induces G2/M phase arrest |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase II activity. Topoisomerases are critical enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and subsequent apoptosis in cancer cells .

Additionally, the compound has been observed to elevate intracellular reactive oxygen species (ROS) levels, which can contribute to oxidative stress and apoptosis in tumor cells .

Neurotransmitter Receptor Affinity

The compound also exhibits high affinity for dopamine receptors, particularly the D4 subtype. A related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating strong binding potential . This suggests that derivatives of this compound could be explored for neuropharmacological applications.

Case Studies

Several case studies have investigated the biological activities of similar compounds. For example:

- Study on Isatin Mannich Bases : Research indicated that derivatives similar to 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione showed significant inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrases at nanomolar levels . This highlights the potential for developing new cholinesterase inhibitors from this class of compounds.

- Antiproliferative Studies : In vitro studies on various human cancer cell lines revealed that certain piperazine derivatives exhibited moderate to significant efficacy against cancer cells, reinforcing the therapeutic potential of compounds containing similar structural motifs .

Q & A

Q. What are the critical steps for synthesizing 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

- Coupling reactions to attach the piperazine moiety to the indoline-2,3-dione core. Palladium-catalyzed cross-coupling may enhance C–N bond formation .

- Methylation of the piperazine nitrogen, requiring precise temperature control (60–80°C) and polar aprotic solvents like DMF or DMSO to prevent side reactions .

- Purification via column chromatography or recrystallization, with HPLC monitoring to ensure >95% purity .

Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example, extended stirring (24–48 hrs) improves yield in coupling steps .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and detects impurities. For instance, aromatic proton signals (δ 7.2–7.8 ppm) validate the 2-chlorophenyl group .

- Mass spectrometry (HRMS) verifies molecular weight (expected [M+H]+ ~424.1 Da) and detects degradation products .

- X-ray crystallography resolves stereochemistry, as demonstrated in analogous piperazine-indoline derivatives .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with neurotransmitter receptors (e.g., dopamine, serotonin)?

Answer:

- Radioligand binding assays using transfected HEK293 cells expressing human D2/D3 or 5-HT1A receptors. Competitive binding studies with [³H]spiperone quantify IC50 values .

- Functional assays (e.g., cAMP inhibition) assess agonist/antagonist activity. For example, piperazine derivatives often show D3 receptor antagonism with sub-micromolar potency .

- Computational docking (AutoDock Vina) models ligand-receptor interactions, focusing on the chlorophenyl group’s role in hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Answer:

- Standardize assay conditions : Variations in buffer pH, temperature, or cell lines (CHO vs. HEK293) may skew results. Replicate experiments under identical protocols .

- Evaluate metabolic stability : Liver microsome assays identify if rapid degradation (e.g., CYP3A4-mediated) reduces observed potency .

- Structural analogs : Compare activity of derivatives (e.g., 3-fluorophenyl vs. 2-chlorophenyl) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

- Modify the piperazine chain : Introducing bulkier substituents (e.g., ethyl vs. methyl) reduces off-target binding to α1-adrenergic receptors .

- Vary the chlorophenyl position : 2-chloro substitution (vs. 3- or 4-) optimizes steric compatibility with D3 receptor pockets .

- Replace indoline-2,3-dione : Isoindoline-1,3-dione analogs show improved solubility but lower CNS penetration .

Q. What methodologies assess the compound’s pharmacokinetic profile in preclinical models?

Answer:

- Solubility/logP : Shake-flask method measures partition coefficients; logP >3 suggests high blood-brain barrier permeability .

- Plasma protein binding : Equilibrium dialysis using radiolabeled compound quantifies unbound fraction .

- In vivo pharmacokinetics : Administer intravenously/orally to rodents, with LC-MS/MS analysis of plasma and brain samples at timed intervals .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Answer:

- Reaction scale : Small-scale reactions (<1 mmol) often report higher yields due to easier heat/solvent control. Pilot-scale (10 mmol) trials may reveal inefficiencies .

- Catalyst purity : Residual Pd in coupling reactions reduces yield; ICP-MS detects trace metal content .

- Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) lowers recovery .

Q. What validation steps ensure reproducibility of receptor binding data across labs?

Answer:

- Reference compounds : Include known ligands (e.g., haloperidol for D2 receptors) as internal controls .

- Blind replicates : Perform assays in triplicate by independent researchers to minimize bias .

- Data sharing : Publish raw binding curves and statistical analyses (e.g., GraphPad Prism files) for peer review .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; HPLC quantifies degradation products (e.g., hydrolyzed indoline ring) .

- Light sensitivity : Expose to UV (365 nm) for 48 hrs; monitor color changes and precipitate formation .

- Long-term storage : Store at -20°C under argon; assess purity every 6 months via NMR .

Q. What in vitro/in vivo models are optimal for evaluating neurotoxicity?

Answer:

- Primary neuronal cultures : Treat rat cortical neurons for 72 hrs; measure LDH release and caspase-3 activation .

- Rodent behavioral assays : Open-field tests assess locomotor activity changes at 10–50 mg/kg doses .

- Microglial activation : ELISA quantifies TNF-α/IL-6 levels in BV2 cells post-treatment .

Methodological Resources

| Parameter | Method/Technique | Reference ID |

|---|---|---|

| Synthetic Yield | Pd-catalyzed coupling | |

| Receptor Binding | Radioligand assays | |

| Metabolic Stability | Liver microsome incubation | |

| Structural Analysis | X-ray crystallography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.